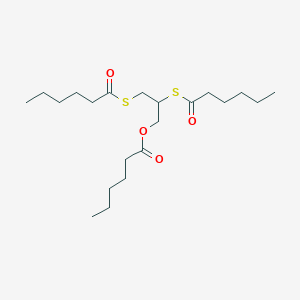
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one typically involves the following steps:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.
Introduction of phenylethoxy groups: This step involves the reaction of the diazinane intermediate with phenylethyl halides under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenylethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethoxy groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the diazinane ring.
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-ol: Similar structure but with a hydroxyl group instead of the carbonyl group.
Uniqueness
The uniqueness of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one lies in its specific substitution pattern and the presence of phenylethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
58634-54-1 |
|---|---|
Fórmula molecular |
C20H24N4O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H24N4O3/c25-20-21-18(23-26-13-11-16-7-3-1-4-8-16)15-19(22-20)24-27-14-12-17-9-5-2-6-10-17/h1-10,18,23H,11-15H2,(H2,21,22,24,25) |
Clave InChI |
XEKOJJQJGVAFJN-UHFFFAOYSA-N |
SMILES isomérico |
C\1C(NC(=O)N/C1=N\OCCC2=CC=CC=C2)NOCCC3=CC=CC=C3 |
SMILES canónico |
C1C(NC(=O)NC1=NOCCC2=CC=CC=C2)NOCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)
![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)


